![molecular formula C9H9NO B046934 7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene CAS No. 123206-67-7](/img/structure/B46934.png)
7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene, commonly known as Acatrine, is a bicyclic compound that has been the subject of considerable scientific research due to its potential applications in various fields. This compound has been synthesized using several methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Wirkmechanismus
The mechanism of action of Acatrine is not fully understood, but it is believed to interact with biological targets such as GABA receptors. GABA receptors are a type of neurotransmitter receptor that plays a role in the regulation of neuronal activity. Acatrine has been shown to have a binding affinity for GABA receptors, which may contribute to its potential therapeutic effects.
Biochemical and physiological effects:
Acatrine has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that Acatrine can inhibit the growth of cancer cells and induce apoptosis. In animal studies, Acatrine has been shown to have anxiolytic and sedative effects, which may be related to its interaction with GABA receptors.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using Acatrine in lab experiments is its ability to interact with biological targets such as GABA receptors. This makes it a valuable tool for studying the role of these receptors in various biological processes. However, one of the limitations of using Acatrine is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of Acatrine. One area of research is the development of new Acatrine derivatives with improved pharmacological properties. Another area of research is the investigation of the potential applications of Acatrine in materials science and organic synthesis. Furthermore, the development of new methods for the synthesis of Acatrine may also be an area of future research.
Conclusion:
In conclusion, Acatrine is a bicyclic compound that has been extensively studied for its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Acatrine have been discussed in this paper. Further research on Acatrine may lead to the development of new drugs, materials, and synthetic methods.
Synthesemethoden
Several methods have been developed for the synthesis of Acatrine. One of the most commonly used methods involves the reaction of 2,5-dimethylfuran with N-bromosuccinimide (NBS) in the presence of a base such as potassium carbonate. The resulting product is then treated with sodium methoxide to yield Acatrine.
Wissenschaftliche Forschungsanwendungen
Acatrine has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, Acatrine has been investigated for its potential as a drug candidate due to its ability to interact with biological targets such as GABA receptors. In materials science, Acatrine has been studied for its potential applications in the development of new polymers and materials. In organic synthesis, Acatrine has been used as a building block for the synthesis of complex molecules.
Eigenschaften
CAS-Nummer |
123206-67-7 |
|---|---|
Produktname |
7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene |
Molekularformel |
C9H9NO |
Molekulargewicht |
147.17 g/mol |
IUPAC-Name |
1-(7-azabicyclo[4.2.0]octa-1,3,5-trien-7-yl)ethanone |
InChI |
InChI=1S/C9H9NO/c1-7(11)10-6-8-4-2-3-5-9(8)10/h2-5H,6H2,1H3 |
InChI-Schlüssel |
ATRAWMVKSZOORH-UHFFFAOYSA-N |
SMILES |
CC(=O)N1CC2=CC=CC=C21 |
Kanonische SMILES |
CC(=O)N1CC2=CC=CC=C21 |
Synonyme |
7-Azabicyclo[4.2.0]octa-1,3,5-triene, 7-acetyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



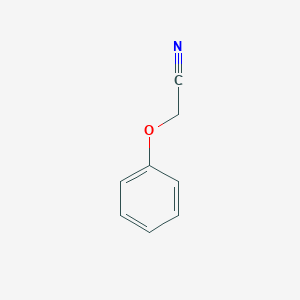
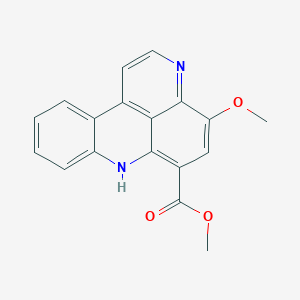

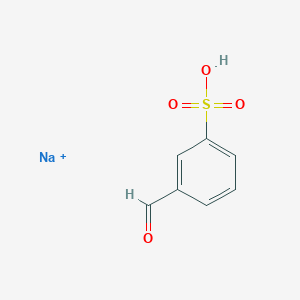

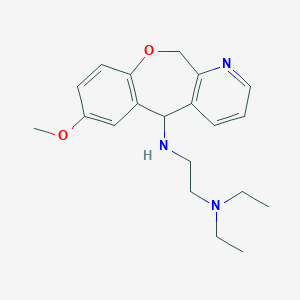


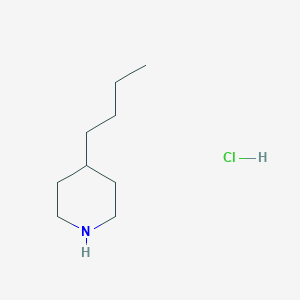
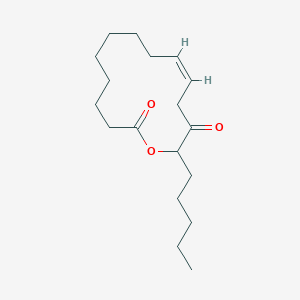
![3-[Ethyl(4-sulfobenzyl)amino]benzenesulfonic acid](/img/structure/B46871.png)
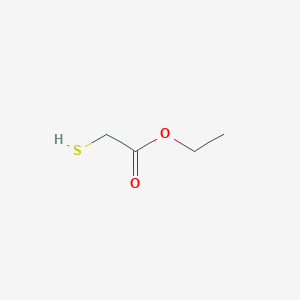
![ethyl N-[10-(3-chloropropanoyl)phenothiazin-2-yl]carbamate](/img/structure/B46878.png)
